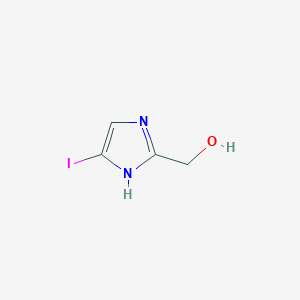
(5-iodo-1H-iMidazol-2-yl)Methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-iodo-1H-iMidazol-2-yl)Methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-iodo-1H-iMidazol-2-yl)Methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1-methyl-1H-imidazole with sodium hydroxide or potassium hydroxide to form the corresponding imidazole salt. This salt is then reacted with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: (5-iodo-1H-iMidazol-2-yl)Methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated imidazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of (5-iodo-1H-imidazol-2-yl)formaldehyde or (5-iodo-1H-imidazol-2-yl)carboxylic acid.
Reduction: Formation of (5-hydro-1H-imidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
(5-iodo-1H-iMidazol-2-yl)Methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting various biological pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and other functional materials. .
作用機序
The mechanism of action of (5-iodo-1H-iMidazol-2-yl)Methanol depends on its specific application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The iodine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. The exact pathways and targets involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis .
類似化合物との比較
- 1-methyl-1H-imidazole-5-carboxaldehyde
- 1-methyl-5-nitro-1H-imidazole-2-methanol
- 4,5-dihydro-1H-imidazole-2-carboxylic acid
Comparison: (5-iodo-1H-iMidazol-2-yl)Methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced reactivity in substitution reactions and improved binding affinity in biological systems. The presence of the iodine atom can also influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
生物活性
Antimicrobial Properties
(5-iodo-1H-imidazol-2-yl)methanol has shown promise as an antimicrobial agent, particularly against certain bacterial strains. The presence of the iodine atom at the 5-position of the imidazole ring is thought to contribute significantly to its antimicrobial activity.
Antibacterial Activity
A study conducted on structurally similar compounds revealed the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| P. aeruginosa | 128 |
While these results are not specific to this compound, they provide insight into the potential antibacterial activity of similar imidazole derivatives.
Enzyme Inhibition
Research has shown that imidazole derivatives can act as enzyme inhibitors, particularly against kinases. This compound may exhibit similar properties.
Case Study: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
While not directly studied, structurally similar compounds have demonstrated inhibitory activity against GSK-3β, an enzyme implicated in various diseases, including cancer . For instance, compound 33, bearing a methoxymethyl group, showed an IC50 of 0.23 ± 0.04 nM against GSK-3β .
Potential as a Molecular Probe
The unique structure of this compound, particularly the presence of the iodine atom, suggests its potential use as a molecular probe in biological studies.
Applications in Imaging and Binding Studies
- X-ray crystallography: The iodine atom can serve as a heavy atom marker for structure determination.
- Mass spectrometry: The distinct isotope pattern of iodine aids in compound identification and quantification.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for predicting its biological activity. Key structural features include:
- The imidazole ring: Contributes to binding interactions with biological targets.
- The iodine atom: Enhances lipophilicity and may contribute to halogen bonding.
- The hydroxymethyl group: Provides a site for hydrogen bonding and potential further functionalization.
Potential Therapeutic Applications
Based on the biological activities of similar compounds, this compound may have potential in the following therapeutic areas:
- Antimicrobial therapy: As a novel antibiotic or antifungal agent.
- Cancer treatment: Through enzyme inhibition or other mechanisms.
- Neurodegenerative diseases: By modulating kinase activity implicated in conditions like Alzheimer's disease.
特性
分子式 |
C4H5IN2O |
|---|---|
分子量 |
224.00 g/mol |
IUPAC名 |
(5-iodo-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
InChIキー |
LIAQQAMRANDLPN-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















